molecular formula C7H12BClN2O3 B1402950 (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride CAS No. 1425334-87-7

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride

Cat. No.: B1402950
CAS No.: 1425334-87-7
M. Wt: 218.45 g/mol
InChI Key: LFZRARJIUQMEPQ-UHFFFAOYSA-N
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Description

“(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride” is a boron-containing compound with a molecular weight of 230. It is a derivative of pyridinylboronic acid, which is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .


Chemical Reactions Analysis

Boronic acids and their derivatives are known for their versatility in chemical reactions. They are commonly used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . They can also undergo various transformations including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis of Heteroarylpyridine Derivatives

(Smith et al., 2008) reported the synthesis of various pyridylboronic acids, including derivatives similar to "(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride." These compounds were used in Suzuki–Miyaura cross-coupling reactions to create highly functionalized heteroarylpyridine derivatives.

Synthesis of 2-Chloro-5-Trifluoromethyl Pyridine-4-yl-Boronic Acid(Liu Guoqua, 2014) focused on synthesizing a specific boronic acid derivative through a series of optimized reaction conditions. This study exemplifies the synthesis processes similar to those for "this compound."

Development of Fluorescent Compounds

(Girgis et al., 2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, showcasing the utility of pyridylboronic acids in developing compounds with potential fluorescence properties.

Synthesis and Characterization of Bipyridine Derivatives

(Zinad et al., 2018) synthesized and characterized a bipyridine derivative using a boronic acid similar in structure to "this compound." This kind of research highlights the potential of boronic acid derivatives in creating complex organic compounds.

Synthesis of Amidoxime Pseudopeptides

(Ovdiichuk et al., 2015) developed a synthesis process for nicotinic acid-based amino acid units bearing an amidoxime function. This research reflects the broad scope of applications for pyridylboronic acids in peptide synthesis.

Development of Antiosteoclast Activity Compounds

(Reddy et al., 2012) synthesized a new family of boronates, demonstrating the role of boronic acid derivatives in creating compounds with biological activities, such as antiosteoclast activity.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used as reagents in cross-coupling reactions such as suzuki-miyaura cross-coupling . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a transition metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers an organic group to a transition metal catalyst . This reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids play a crucial role in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis . These reactions can be used to create a variety of complex organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized.

Pharmacokinetics

The compound’s molecular weight is 21845 g/mol, which could influence its pharmacokinetic properties. Generally, smaller molecules are more likely to be absorbed and distributed throughout the body.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, this compound can contribute to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, potentially resulting in diverse molecular and cellular effects depending on the specific compounds synthesized.

Action Environment

The action of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups.

Properties

IUPAC Name

[2-(2-aminoethoxy)pyridin-4-yl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3.ClH/c9-2-4-13-7-5-6(8(11)12)1-3-10-7;/h1,3,5,11-12H,2,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZRARJIUQMEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OCCN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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